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Compound of Interest

Compound Name:
N-benzyl-3-

cyanobenzenesulfonamide

CAS No.: 808761-46-8

Cat. No.: B3285661

Get Quote

From Zinc Binding to Targeted Protein Degradation
Introduction: The Pharmacophore & Its Evolution
The 3-cyanobenzenesulfonamide scaffold (CAS: 3118-68-1) represents a privileged structure

in medicinal chemistry. While benzenesulfonamides are historically known for inhibiting

Carbonic Anhydrases (CAs), the introduction of a cyano group at the meta (3-) position imparts

unique electronic and steric properties that distinguish it from the more common 4-cyano

isomers.

Why the 3-Cyano Group Matters
Electronic Modulation (pKa Tuning): The cyano group is a strong electron-withdrawing group

(EWG). When placed at the meta position, it lowers the pKa of the sulfonamide nitrogen (

) to ~9.5. This acidity is critical for the deprotonation required to coordinate the Zinc(II) ion in
the active site of Carbonic Anhydrases.
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Metabolic Stability: Unlike ester or amide substituents, the nitrile group is relatively resistant

to rapid metabolic hydrolysis in plasma, improving the pharmacokinetic (PK) profile.

Molecular Glue Interface: In modern drug discovery (e.g., E7820), the 3-cyano moiety acts

as a specific "anchor" that bridges the E3 ligase (DCAF15) and the neo-substrate (RBM39),

facilitating targeted protein degradation.

Synthetic Strategies
The synthesis of 3-cyanobenzenesulfonamide derivatives typically follows a convergent

approach. Below is the validated protocol for the core scaffold and its elaboration into the

anticancer agent E7820.

Core Scaffold Synthesis
The most robust route utilizes 3-cyanobenzenesulfonyl chloride as the electrophilic warhead.

Reagents: 3-cyanobenzenesulfonyl chloride, Anhydrous Ammonia (or amine R-NH2),

Acetonitrile/DCM.

Conditions:

, 2-4 hours.

Protocol:

Dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous acetonitrile.

Cool to

under

atmosphere.

Add excess aqueous ammonia (for primary sulfonamide) or the specific amine partner (1.1

eq) with a base (TEA or DIPEA, 2.0 eq).

Monitor by TLC (30% Acetone/DCM).
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Purification: Acidify to pH 4 (if using amine), extract with EtOAc, and recrystallize from

ethanol/water.

Case Study: Synthesis of E7820
E7820 (N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide) is the flagship

derivative. Its synthesis requires a selective coupling to an indole amine.
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Caption: Convergent synthesis of E7820 via sulfonyl chloride coupling.

Medicinal Chemistry & SAR
The biological activity of 3-cyanobenzenesulfonamides bifurcates into two distinct mechanisms

based on the "tail" attached to the sulfonamide nitrogen.

Mechanism A: Carbonic Anhydrase Inhibition (CAI)
Target: hCA IX and XII (Tumor-associated isoforms).

Mechanism: The primary sulfonamide (

) binds to the

ion.

SAR Insight: The 3-cyano group provides a secondary interaction within the hydrophobic

pocket of the enzyme, often enhancing selectivity for hCA IX over the ubiquitous hCA II

(associated with off-target side effects).

Key Data:
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Ki (hCA IX): Low nanomolar range (10–50 nM).

Selectivity: >10-fold over hCA II.

Mechanism B: Molecular Glue (Targeted Protein
Degradation)[1]

Target: DCAF15 (E3 Ligase) + RBM39 (Splicing Factor).[1][2][3]

Mechanism: The derivative (e.g., E7820) does not inhibit an enzyme's active site but binds to

the surface of DCAF15. This creates a novel interface that recruits RBM39, leading to its

ubiquitination and proteasomal degradation.[4][2]

SAR Insight:

The sulfonamide moiety forms hydrogen bonds with DCAF15 (Ala234, Phe235).[3]

The 3-cyano phenyl ring is sandwiched in the interface, essential for the ternary complex

stability.

Critical Note: Removal of the cyano group or shifting it to the 4-position abolishes RBM39

degradation activity.
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Caption: Mechanism of E7820-mediated RBM39 degradation via DCAF15 recruitment.

Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Purpose: Determine

against hCA isoforms.

Reagents: Phenol red indicator, HEPES buffer (pH 7.5),

saturated water.

Protocol:

Incubate enzyme (hCA IX) with inhibitor (10 nM – 10

M) for 15 min at RT.

Mix with substrate (

saturated water) in a stopped-flow spectrophotometer.

Monitor absorbance decay of phenol red at 557 nm (acidification rate).

Calculate

using the Cheng-Prusoff equation.

Cell Viability & RBM39 Degradation Assay
Purpose: Validate molecular glue activity.

Cell Lines: HL-60 (Leukemia) or MDA-MB-231 (Breast Cancer).

Protocol:

Treatment: Treat cells with E7820 (0.1, 1, 10

M) for 24 hours.
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Lysis: Harvest cells in RIPA buffer containing protease inhibitors.

Western Blot: Probe for RBM39 (Target) and GAPDH (Loading Control).

Result Validation: A potent "glue" will show near-total disappearance of the RBM39 band

at

M, while GAPDH remains constant.

Summary of Key Derivatives
Compound Structure Note Primary Target Clinical Status

3-

Cyanobenzenesulfona

mide

Core Scaffold hCA I, II (Weak) Chemical Reagent

E7820 Indole-linked
DCAF15-RBM39

(Glue)
Phase II (Anticancer)

Gyramide Analogs Pyrrolidine-linked DNA Gyrase
Preclinical

(Antibacterial)

SLC-0111 Analogs Ureido-linked hCA IX/XII
Preclinical (Hypoxic

Tumors)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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